molecular formula C10H14N2O6 B14071719 2'-Methoxy-2'-deoxyuridine

2'-Methoxy-2'-deoxyuridine

Cat. No.: B14071719
M. Wt: 258.23 g/mol
InChI Key: SXUXMRMBWZCMEN-VHKYIWFCSA-N
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Description

2’-Methoxy-2’-deoxyuridine is a modified nucleoside analog, which is structurally similar to deoxyuridine but with a methoxy group at the 2’ position of the sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2’-deoxyuridine typically involves the modification of deoxyuridine. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) for enzymatic synthesis, which is an efficient alternative to traditional multistep chemical methods . This enzymatic approach avoids the need for multiple protection and deprotection steps, making it more straightforward and environmentally friendly.

Industrial Production Methods: Industrial production of 2’-Methoxy-2’-deoxyuridine can be scaled up using immobilized NDTs, which serve as practical biocatalysts. This method ensures high yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group or the uracil base.

    Reduction: Typically involves the reduction of the uracil base.

    Substitution: Commonly occurs at the 5-position of the uracil base or the methoxy group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various modified nucleosides with potential therapeutic applications .

Scientific Research Applications

2’-Methoxy-2’-deoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-2’-deoxyuridine involves its intracellular phosphorylation to the 5’-triphosphate form. This phosphorylated form acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, thereby preventing further viral nucleic acid chain elongation . This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies.

Comparison with Similar Compounds

Uniqueness: 2’-Methoxy-2’-deoxyuridine is unique due to the presence of the methoxy group, which enhances its stability and alters its interaction with biological targets. This modification can lead to improved therapeutic properties and reduced toxicity compared to other nucleoside analogs .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7+,8-,9-/m0/s1

InChI Key

SXUXMRMBWZCMEN-VHKYIWFCSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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